molecular formula C11H8BrN3S B15242629 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B15242629
M. Wt: 294.17 g/mol
InChI Key: VRZDFUKHHHOMQS-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing efficacy against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(2-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C11H8BrN3S/c12-8-4-2-1-3-7(8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2

InChI Key

VRZDFUKHHHOMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)Br

Origin of Product

United States

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